5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide
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Overview
Description
“5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been reported .
Molecular Structure Analysis
The molecular structure of imidazole is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to "5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide" have been investigated for their potential as antiprotozoal agents. For instance, novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Antitumor Activity
Research on derivatives of similar compounds, such as 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde, has led to the discovery of molecules with antitumor activity. The design and synthesis of these molecules have resulted in compounds showing superior activity compared to standard treatments like 5-fluorouracil, cisplatin, and curcumin in certain cancer cell lines, highlighting the potential for developing new anticancer therapies (Matiichuk et al., 2020).
Corrosion Inhibition
Amino acid compounds related to the mentioned structure have been explored as eco-friendly corrosion inhibitors for materials like N80 steel in acidic solutions. Studies have shown these compounds effectively protect steel surfaces from corrosion, indicating potential applications in industrial maintenance and preservation (Yadav et al., 2015).
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is part of many pharmaceuticals such as antifungals, proton pump inhibitors, and antihypertensives
Mode of Action
Without specific information on the compound, it’s difficult to determine its exact mode of action. Benzimidazole derivatives often interact with biological targets via hydrogen bonding, given the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without further study. Benzimidazole derivatives have a wide range of biological activities and could potentially interact with multiple pathways .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of everyday applications . Therefore, the future directions of “5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide” could be in the development of new drugs with diverse biological activities.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c22-16-7-5-15(6-8-16)11-12-23-21(26)20-10-9-17(27-20)13-25-14-24-18-3-1-2-4-19(18)25/h1-10,14H,11-13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCIYXADHSHKKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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